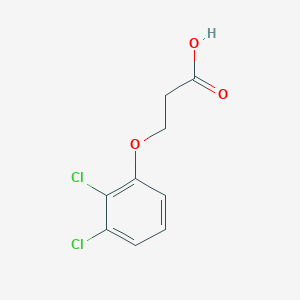

3-(2,3-Dichlorophenoxy)propanoic acid

Übersicht

Beschreibung

3-(2,3-Dichlorophenoxy)propanoic acid: is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol It is a chlorophenoxy acid derivative, commonly used in various scientific research applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenoxy)propanoic acid typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-dichlorophenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,3-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: The compound is studied for its effects on biological systems, including its potential as a herbicide.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Wirkmechanismus

The mechanism of action of 3-(2,3-Dichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Dichlorprop: A chlorophenoxy herbicide similar in structure to 3-(2,3-Dichlorophenoxy)propanoic acid, used to kill broadleaf weeds.

Diclofop methyl: Another chlorophenoxy compound used as a herbicide, with a similar mode of action.

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .

Biologische Aktivität

3-(2,3-Dichlorophenoxy)propanoic acid (also known as dichlorprop) is a member of the phenoxy herbicide family, primarily used for controlling broadleaf weeds. Its chemical structure includes a dichlorophenoxy group attached to a propanoic acid moiety, which contributes to its biological activity. This article reviews the biological activities associated with this compound, focusing on its effects on plant physiology, potential environmental impacts, and implications for human health.

- Chemical Formula : C9H8Cl2O3

- Molecular Weight : 221.07 g/mol

- CAS Number : 94-75-7

Dichlorprop acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target plants. This herbicide disrupts normal physiological processes, causing abnormal cell division and elongation, ultimately resulting in plant death. The specific biochemical pathways affected include:

- Auxin Transport : Inhibition of auxin transport mechanisms.

- Cell Growth Regulation : Alteration of gene expression related to cell growth and division.

Biological Activity in Plants

Dichlorprop has been extensively studied for its herbicidal properties. Key findings include:

- Growth Inhibition : It effectively inhibits the growth of various broadleaf weeds by disrupting their hormonal balance.

- Selectivity : The compound is selective for dicotyledonous plants over monocotyledonous species, making it useful in agricultural applications where crop safety is a concern.

Table 1: Efficacy of Dichlorprop on Various Weeds

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 1.0 | 85 |

| Thistle | 0.5 | 90 |

| Clover | 0.5 | 80 |

| Ragweed | 1.5 | 95 |

Environmental Impact

The environmental persistence and degradation of dichlorprop have been subjects of research due to concerns about its impact on non-target organisms and ecosystems. Studies indicate:

- Soil Microbial Activity : Dichlorprop can affect soil microbial communities, potentially leading to shifts in microbial diversity and function.

- Aquatic Toxicity : The compound has shown toxicity to aquatic organisms at certain concentrations, raising concerns about runoff into water bodies.

Case Study: Soil Microbial Response

A study conducted on the effects of dichlorprop application on soil microbial communities revealed significant changes in microbial biomass and diversity over time. The application resulted in:

- A temporary increase in certain bacterial populations capable of degrading dichlorprop.

- A decrease in overall microbial diversity, indicating potential long-term ecological impacts.

Human Health Implications

While dichlorprop is primarily used as an herbicide, its potential health effects have been investigated:

- Toxicity Studies : Animal studies have shown that high doses can lead to reproductive and developmental toxicity.

- Regulatory Status : Due to its potential risks, many countries have imposed restrictions on its use or have banned it altogether.

Eigenschaften

IUPAC Name |

3-(2,3-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(9(6)11)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNLCJQJWPINRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339779 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-58-3 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.